Protein degrader 1 hydrochloride

Description

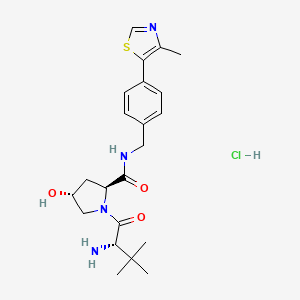

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRTWGCWUBURGU-MSSRUXLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Specific Mechanisms of Action and Target Engagement Profiles Mediated by Protein Degrader 1 Hydrochloride

Protein degrader 1 hydrochloride, chemically known as (S,R,S)-AHPC hydrochloride, functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. medchemexpress.comselleckchem.commedkoo.comadooq.com Its primary mechanism of action is to be incorporated into a PROTAC molecule, which is a heterobifunctional chimera. One end of the PROTAC is the this compound moiety that recruits the VHL E3 ligase, while the other end is a ligand designed to bind to a specific protein of interest (POI). medchemexpress.com The two ends are connected by a chemical linker. medchemexpress.com

The engagement of this compound with the VHL protein is a critical step in the formation of a ternary complex, which consists of the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. nih.gov This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. nih.gov The polyubiquitinated target protein is then recognized and degraded by the cell's natural protein disposal system, the proteasome. nih.gov This process is catalytic, as the PROTAC molecule is not degraded and can subsequently engage another target protein molecule.

The versatility of this compound is demonstrated by its use in the synthesis of PROTACs targeting a range of proteins. For instance, it has been used to create PROTACs aimed at the degradation of the androgen receptor, a key driver in prostate cancer. medkoo.com Another notable application is in the formation of GMB-475, a PROTAC that targets the BCR-ABL1 fusion protein, which is implicated in certain types of leukemia. medchemexpress.comselleck.co.jp Furthermore, derivatives of this compound are used to synthesize PROTACs targeting BET proteins, such as in the case of ARV-771. medchemexpress.commedchemexpress.eu

Inhibition of Cell Proliferation and Induction of Apoptosis

By enabling the degradation of key cellular proteins, PROTACs synthesized using Protein degrader 1 hydrochloride can potently inhibit cell proliferation and induce apoptosis, or programmed cell death. These effects are a direct consequence of the depletion of the target protein, which may be essential for cell growth and survival.

Research has demonstrated that PROTACs incorporating an (S,R,S)-Ahpc core, can lead to a significant reduction in mutant p53 protein levels in cancer cell lines. This degradation results in decreased cell proliferation and an increase in apoptosis rates. Another example is the PROTAC MS105, which utilizes (S,R,S)-AHPC to recruit the VHL E3 ligase for the degradation of protein tyrosine kinase 6 (PTK6). This leads to the inhibition of breast cancer cell proliferation, migration, and the induction of apoptosis. medchemexpress.com Similarly, the PROTAC ACBI1, which contains a VHL ligand, shows anti-proliferative effects and induces apoptosis. dcchemicals.com Pomalidomide, a building block for other PROTACs, also promotes apoptosis and cell cycle arrest. selleck.co.jp

| PROTAC | Target Protein | Cell Line | Activity | Value |

|---|---|---|---|---|

| GMB-475 | BCR-ABL1 | Ba/F3 | IC50 | 1.11 μM medchemexpress.com |

| ARV-771 | BET proteins | Castration-resistant prostate cancer (CRPC) cells | DC50 | <1 nM medchemexpress.commedchemexpress.eu |

| PROTAC BTK degraders-5 | BTK | JeKo-1 | DC50 | 7.0 nM medchemexpress.com |

Modulation of Protein Functions Beyond Enzymatic Inhibition

A significant advantage of the PROTAC approach, facilitated by molecules like Protein degrader 1 hydrochloride, is the ability to eliminate the entire target protein. This abrogates all of its functions, not just its enzymatic or signaling activity. Many proteins have non-enzymatic roles, such as acting as scaffolds for the assembly of larger protein complexes. These scaffolding functions are often difficult to target with traditional small-molecule inhibitors that typically block an active site.

By inducing the degradation of the target protein, PROTACs can disrupt these non-enzymatic functions. For example, the degradation of a scaffolding protein would lead to the disassembly of the protein complex it supports, thereby inhibiting all downstream signaling pathways.

A specific illustration of this is the development of PROTACs targeting tissue transglutaminase (TG2). TG2 is a multifunctional protein with both enzymatic cross-linking activity and non-enzymatic functions, including forming complexes with fibronectin and integrins. By creating VHL-based PROTACs to degrade TG2, researchers can abolish its myriad functions, which in a cancer context, has been shown to significantly reduce cancer cell adhesion and migration. nih.gov This highlights the power of targeted protein degradation to address the multifaceted roles of disease-relevant proteins.

Methodological Approaches and Considerations for Utilizing Protein Degrader 1 Hydrochloride

Synthetic Strategies and Optimization for VHL-Recruiting PROTACs

The construction of effective VHL-recruiting PROTACs using Protein degrader 1 hydrochloride hinges on the rational design and synthesis of the complete molecule, with a particular emphasis on the linker moiety that connects the VHL ligand to the warhead—the ligand that binds to the protein of interest (POI).

Design and Selection of Linker Moieties and Their Influence on Efficacy

The linker is not merely a passive spacer but plays a crucial role in determining the physicochemical properties and biological activity of a PROTAC. nih.gov Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-VHL), which is a prerequisite for efficient protein degradation.

Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures containing aromatic or heterocyclic rings. The choice of linker can impact a PROTAC's solubility, cell permeability, and metabolic stability. For instance, the incorporation of PEG linkers of varying lengths has been a common strategy to optimize the degradation of target proteins. In the development of estrogen receptor alpha (ERα)-targeting PROTACs, a series of compounds were synthesized with this compound connected to the ERα ligand via PEG linkers of different lengths. It was found that a linker composed of three PEG units yielded the highest degradation potency (DC₅₀) of 0.3 nM and a maximal degradation (Dₘₐₓ) of 99%. nih.gov

The attachment point of the linker to both the VHL ligand and the warhead is also a critical consideration. For this compound, the primary amine group serves as a convenient handle for linker conjugation, typically through amide bond formation. nih.gov The exit vector from the warhead must be carefully chosen to ensure that its binding to the target protein is not sterically hindered by the linker.

| Linker Type | Key Characteristics | Impact on PROTAC Efficacy |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, variable length | Can improve solubility and cell permeability. Linker length is critical for optimal ternary complex formation. |

| Alkyl Chains | Hydrophobic, flexible | Can influence membrane permeability. Optimization of length is crucial to span the distance between the POI and VHL. |

| Rigid Linkers (e.g., Alkynes, Rings) | Constrained conformation | Can pre-organize the PROTAC for optimal binding, potentially improving ternary complex stability and selectivity. |

Strategies for Enhancing Degradation Efficiency and Ternary Complex Stability

The efficiency of a PROTAC is intimately linked to the stability of the ternary complex it forms. A more stable complex generally leads to more efficient ubiquitination and degradation of the target protein. Several strategies can be employed to enhance ternary complex stability and, consequently, degradation efficiency.

Furthermore, computational modeling and molecular dynamics simulations are increasingly used to predict and rationalize the conformation of the ternary complex. nih.gov These in silico methods can guide the rational design of linkers that promote favorable protein-protein interactions within the complex. For example, solution NMR spectroscopy has been used to study the three-dimensional conformation of PROTACs in solution, revealing intramolecular hydrogen bonds that can pre-organize the molecule in a conformation conducive to ternary complex formation. nih.gov

Advanced Assays for Characterizing Degrader Activity

A comprehensive evaluation of a PROTAC's activity requires a suite of advanced assays that go beyond simple measurement of protein knockdown. These assays provide insights into the mechanism of action, target engagement, and the broader cellular consequences of protein degradation.

Quantitative Proteomics and Ubiquitinomics for Identifying Ubiquitination Sites

Quantitative proteomics, typically performed using mass spectrometry, is a powerful tool for assessing the global effects of a PROTAC on the cellular proteome. This can confirm the selective degradation of the intended target and identify any off-target effects. In a study involving napabucasin-based PROTACs, proteomics analysis was used to identify the downregulation of the E3 ligase ZFP91, revealing an unexpected activity of the degrader. nih.gov

Ubiquitinomics, a specialized branch of proteomics, focuses on identifying the specific lysine (B10760008) residues on a target protein that are ubiquitinated. This is achieved by enriching for ubiquitinated peptides from a cell lysate, often using antibodies that recognize the di-glycine remnant left on lysine residues after tryptic digestion, followed by mass spectrometry analysis. This information is crucial for understanding the precise mechanism of PROTAC-induced degradation and can help in optimizing the geometry of the ternary complex to favor ubiquitination of specific sites.

| Assay | Information Provided | Relevance to PROTAC Characterization |

| Quantitative Proteomics (e.g., SILAC, TMT, Label-free) | Global protein abundance changes | Confirms on-target degradation, assesses selectivity, and identifies off-target effects. |

| Ubiquitinomics (K-ε-GG pulldown) | Identification of specific ubiquitination sites on the target protein | Provides mechanistic insight into how the PROTAC induces degradation and can guide linker design for optimal ubiquitination. |

Biophysical and Structural Biology Techniques for Ternary Complex Elucidation (e.g., Cryo-EM)

Understanding the three-dimensional structure of the ternary complex is paramount for the rational design of more effective PROTACs. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the gold standards for obtaining high-resolution structural information. The crystal structure of the PROTAC MZ1 in a complex with the VHL protein and the second bromodomain of BRD4 provided critical insights into the interactions that stabilize the ternary complex and guided the design of next-generation degraders. semanticscholar.org

In addition to these structural techniques, biophysical methods are employed to quantify the binding affinities and kinetics of the binary and ternary complexes. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can measure the binding constants of the PROTAC to the POI and VHL individually. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBRET® can be used to study the formation of the ternary complex in a more physiological setting. nih.gov

Cellular Assays for Functional Readouts of Degradation

Ultimately, the success of a PROTAC is determined by its effects in a cellular context. A variety of cellular assays are used to assess the functional consequences of target protein degradation.

Western blotting is a standard method to quantify the reduction in the level of the target protein. To determine the potency of a PROTAC, dose-response curves are generated to calculate the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation).

Beyond simple protein knockdown, functional assays are employed to measure the downstream effects of target degradation. For example, if the target protein is a kinase, an assay measuring the phosphorylation of its substrate can be used. In the context of cancer, cell viability assays (e.g., MTS or CellTiter-Glo®) and apoptosis assays (e.g., caspase activation or Annexin V staining) are crucial for evaluating the therapeutic potential of a PROTAC. For instance, a highly potent BTK degrader, PTD10, which incorporates a CRBN ligand, was shown to inhibit cell growth and induce apoptosis at nanomolar concentrations in lymphoma cell lines. nih.gov

Live-cell target engagement assays, such as the NanoBRET® Target Engagement assay, are also valuable for confirming that the PROTAC can enter the cell and bind to its intended target. nih.gov

Experimental Design and Optimization for Robust Research Outcomes

The effective application of this compound in research necessitates careful experimental design and a thorough understanding of the nuances of PROTAC (Proteolysis Targeting Chimera) technology. This section delves into critical methodological considerations to ensure robust and reproducible outcomes, focusing on the "hook effect," degradation reversibility, off-target effects, and its application in advanced target validation platforms.

Understanding and Mitigating the "Hook Effect" Phenomenon

The "hook effect" is a characteristic phenomenon observed with bifunctional molecules like PROTACs, where the extent of protein degradation decreases at high concentrations of the degrader. jci.orgmdpi.commdpi.comrsc.orgacs.org This paradox arises from the mechanism of action of PROTACs, which relies on the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. jci.orgmdpi.com At excessively high concentrations, the formation of unproductive binary complexes (PROTAC-target protein and PROTAC-E3 ligase) predominates, which hinders the assembly of the essential ternary complex for ubiquitination and subsequent degradation. jci.orgmdpi.com

Mitigating the hook effect is crucial for accurate interpretation of experimental results. A primary strategy is to perform dose-response experiments across a wide range of concentrations to identify the optimal concentration for maximal degradation (DCmax) and the concentration at which 50% of the maximal degradation is observed (DC50). acs.org This allows researchers to work within a concentration window that favors the formation of the productive ternary complex.

Interestingly, in a study developing an optimized VHL-based HaloPROTAC, HaloPROTAC-E, which utilizes a derivative of the VHL ligand found in this compound, no significant "hook effect" was observed at concentrations up to 10 μM. nih.gov This suggests that with well-designed PROTACs, the hook effect may not always be a limiting factor. The stability of the ternary complex, influenced by factors such as linker length and composition, and cooperative binding interactions between the target protein and the E3 ligase, can also modulate the prominence of the hook effect. tandfonline.com

| Parameter | Description | Relevance to this compound-based PROTACs |

| Hook Effect | Reduced degradation at high PROTAC concentrations due to the formation of unproductive binary complexes. jci.orgmdpi.com | A potential phenomenon to consider in dose-response studies. However, optimized PROTACs using similar VHL ligands have shown a minimal hook effect. nih.gov |

| Mitigation Strategy | Conduct comprehensive dose-response curves to determine the optimal concentration range for degradation. | Essential for establishing effective concentrations in cellular assays. |

| Ternary Complex | The productive complex formed between the target protein, the PROTAC, and the E3 ligase (VHL in this case). jci.orgmdpi.com | The formation and stability of this complex are key determinants of degradation efficiency. |

Assessment of Degradation Reversibility and Off-Target Effects

A key advantage of chemical probes like PROTACs over genetic methods such as CRISPR or RNAi is the potential for reversibility. aacrjournals.orgrsc.org The degradation of a target protein induced by a PROTAC can often be reversed by removing the PROTAC from the experimental system. This is typically assessed through "washout" experiments, where cells are treated with the degrader for a specific period, after which the compound is removed from the culture medium, and protein levels are monitored over time. rsc.orgresearchgate.netnih.gov

In the context of HaloPROTACs synthesized using a VHL ligand analogous to this compound, studies have demonstrated the reversibility of degradation. For instance, after a 24-hour treatment with HaloPROTAC3, significant recovery of the target protein GFP-HaloTag7 was observed following a 24-hour washout period. biorxiv.org Similarly, washout experiments with the optimized HaloPROTAC-E showed increased expression of target proteins SGK3 and VPS34 as early as 4 hours after compound removal, with near-normal levels of SGK3-Halo observed after 24 hours. nih.gov This reversible control allows for the study of the dynamic consequences of protein loss and recovery.

Assessing off-target effects is paramount to validate the specificity of a chemical probe. For PROTACs derived from this compound, which recruits the VHL E3 ligase, it is important to confirm that the observed effects are due to the degradation of the intended target and not from unintended interactions. Quantitative proteomics is a powerful tool for this purpose, enabling the unbiased measurement of changes across the entire proteome upon treatment with the degrader. jci.orggoogle.com

Studies on the VHL ligand VH032, the parent compound of this compound, have shown it to be highly specific for VHL. nih.gov Furthermore, a quantitative mass spectrometry analysis of cells treated with the optimized VHL-based HaloPROTAC-E revealed remarkable selectivity, with only the intended Halo-tagged target and its known regulatory subunits being significantly degraded. nih.gov This high degree of selectivity underscores the potential of well-designed VHL-based PROTACs for precise biological interrogation.

| Assay | Purpose | Findings with VHL-based PROTACs |

| Washout Experiment | To assess the reversibility of protein degradation. | Degradation induced by HaloPROTACs is reversible, with protein levels recovering after compound removal. nih.govbiorxiv.org |

| Quantitative Proteomics (Mass Spectrometry) | To identify and quantify off-target protein degradation across the proteome. | VHL-based PROTACs, such as HaloPROTAC-E, have demonstrated high selectivity with minimal off-target effects. nih.govnih.gov |

Use in Target Validation Platforms (e.g., dTAG system, HaloPROTACs)

This compound, as a VHL ligand, is a critical component in the development of chemical genetic tools for target validation, most notably the HaloPROTAC system. biorxiv.orggenoway.comnih.gov Target validation platforms that induce protein degradation offer a powerful alternative to traditional genetic knockdown or knockout methods, providing rapid, dose-dependent, and reversible control over protein levels. mdpi.comnih.gov

The HaloPROTAC system leverages the HaloTag, a modified bacterial dehalogenase that can be fused to a protein of interest. vividion.comresearchgate.net A HaloPROTAC, synthesized by linking a VHL ligand like this compound to a chloroalkane ligand that covalently binds to the HaloTag, can then specifically recruit the VHL E3 ligase to the HaloTag-fusion protein, leading to its ubiquitination and proteasomal degradation. biorxiv.orgresearchgate.net The seminal work by Buckley et al. demonstrated the effectiveness of this system, with HaloPROTAC3 showing a DC50 of 19 nM for the degradation of GFP-HaloTag7. biorxiv.org Subsequent optimization led to HaloPROTAC-E, which exhibited even greater potency with a DC50 between 3 and 10 nM for endogenous Halo-tagged proteins. nih.gov

The dTAG (degradation tag) system is another powerful platform for target validation that operates on a similar principle but utilizes a different tag and often a different E3 ligase. biorxiv.orgnih.gov In the dTAG system, a protein of interest is fused to a mutant FKBP12 protein (FKBP12F36V). tandfonline.combiorxiv.org A dTAG molecule, which is a heterobifunctional degrader, then brings the FKBP12F36V-fusion protein into proximity with an E3 ligase, typically CRBN or VHL, to induce its degradation. mdpi.comnih.gov While this compound is primarily associated with the HaloPROTAC system, the principles of the dTAG system are highly relevant for comparative studies. Both systems offer the ability to rapidly degrade virtually any protein of interest that can be tagged, providing a versatile tool for studying protein function and validating potential drug targets. nih.govnih.gov A comparative study of different degron systems, including HaloPROTAC and dTAG, highlighted their respective strengths and weaknesses in terms of degradation kinetics and basal degradation levels. nih.govvividion.com

| Platform | Tag | E3 Ligase Recruited by Degrader | Key Features |

| HaloPROTAC | HaloTag7 vividion.comresearchgate.net | VHL (using ligands like this compound) nih.govbiorxiv.org | Covalent and irreversible binding of the degrader to the tag, enabling potent and sustained degradation. biorxiv.orgresearchgate.net |

| dTAG | FKBP12F36V tandfonline.combiorxiv.org | Typically CRBN, but VHL-recruiting versions also exist. mdpi.comnih.gov | Highly selective interaction between the dTAG molecule and the mutant FKBP12 tag, minimizing off-target effects on the wild-type protein. tandfonline.com |

Challenges and Future Perspectives in Protein Degrader Technology

Current Hurdles in PROTAC Design and Development

The development of PROTACs is a complex endeavor, with numerous obstacles that need to be overcome to translate their potent in vitro activity into safe and effective therapies. wuxiapptec.comdrugdiscoverytrends.com

Optimizing Pharmacokinetic and Pharmacodynamic Properties

A significant challenge in PROTAC development lies in their molecular properties. drugdiscoverytrends.com Unlike traditional small molecules, PROTACs are large and structurally complex, often violating Lipinski's "rule of five" for oral bioavailability. drugdiscoverytoday.com This can lead to poor solubility, low cell permeability, and rapid clearance from the body, hindering their therapeutic efficacy. drugdiscoverytrends.comwuxiapptec.com The intricate structure of these molecules, comprising two distinct ligands and a linker, also complicates their absorption, distribution, metabolism, and excretion (ADME) profiles. drugdiscoverytrends.com

Furthermore, the catalytic nature of PROTACs introduces unique pharmacodynamic (PD) complexities. nih.govacs.org The "hook effect," where degradation efficiency decreases at high PROTAC concentrations due to the formation of non-productive binary complexes instead of the necessary ternary complex (PROTAC, target protein, and E3 ligase), requires careful dose optimization. wuxiapptec.comresearchgate.net Establishing a clear relationship between the concentration of the PROTAC in the body (pharmacokinetics) and its effect on protein degradation (pharmacodynamics) is crucial for successful clinical translation and requires sophisticated modeling approaches. mdpi.comtandfonline.com

Overcoming Resistance Mechanisms to Targeted Degradation

As with any targeted therapy, the emergence of resistance is a significant concern. nih.gov Preclinical studies have shown that cancer cells can develop resistance to PROTACs. nih.govaacrjournals.org A primary mechanism of resistance involves mutations or downregulation of the components of the E3 ligase machinery that the PROTAC is designed to hijack. nih.govacs.org For instance, in the context of a VHL-based PROTAC like those synthesized using "Protein degrader 1 hydrochloride," mutations in the VHL gene could render the degrader ineffective. nih.gov

Interestingly, resistance to a PROTAC that utilizes one E3 ligase (e.g., VHL) may not confer resistance to a PROTAC that engages a different E3 ligase (e.g., Cereblon), suggesting that having a diverse arsenal (B13267) of E3 ligase-recruiting molecules is a viable strategy to combat resistance. nih.gov

Addressing Potentially Unintended Degradation Profiles

The specificity of a PROTAC is paramount to its safety. drugdiscoverytrends.comwuxiapptec.com Unintended degradation of off-target proteins can lead to significant toxicity. drugdiscoverytrends.comtandfonline.com These off-target effects can arise from the non-specific binding of either the target-binding ligand or the E3 ligase-recruiting ligand to other proteins within the cell. drugdiscoverytrends.com For example, while "this compound" is designed to recruit VHL, any off-target interactions could lead to the degradation of unintended proteins.

Thorough preclinical toxicology studies, including proteomics-based approaches, are essential to identify and characterize these potential off-target effects and ensure the safety of the PROTAC candidate. drugdiscoverytrends.comwuxiapptec.com

Expanding the Therapeutic Landscape of Targeted Protein Degradation

To overcome the current limitations and unlock the full potential of targeted protein degradation, researchers are actively exploring new frontiers in degrader technology.

Diversification of E3 Ubiquitin Ligase Recruitment Beyond VHL and Cereblon

The human genome encodes over 600 E3 ubiquitin ligases, yet the vast majority of PROTACs developed to date, including those utilizing "this compound," rely on just two: VHL and Cereblon (CRBN). nih.govacs.orgnih.gov This limited toolbox restricts the scope of targeted protein degradation. nih.govresearchgate.net Expanding the repertoire of available E3 ligases is a critical area of research. nih.govresearchgate.net

Recruiting novel E3 ligases could offer several advantages. Different E3 ligases have varying expression patterns across different tissues, which could be exploited to develop tissue-specific degraders with improved safety profiles. researchgate.net Furthermore, some target proteins may be more amenable to degradation by certain E3 ligases over others. researchgate.net The discovery of new E3 ligase ligands will be instrumental in broadening the applicability of PROTAC technology. nih.govresearchgate.net

Exploration of Alternative Degradation Modalities (e.g., Molecular Glues, Lysosome-Targeting Chimeras)

Beyond the realm of traditional PROTACs, alternative degradation strategies are gaining significant attention.

Molecular Glues: These are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, effectively "gluing" them together for degradation. nih.govdrugdiscoverytrends.com Unlike PROTACs, which are bifunctional, molecular glues are monovalent and often possess more drug-like properties, potentially overcoming some of the pharmacokinetic challenges associated with larger PROTAC molecules. drugdiscoverytrends.comresearchgate.net The discovery of molecular glues has largely been serendipitous, but more systematic approaches are now being developed to identify these powerful molecules. researchgate.netdiscoveryontarget.com

Lysosome-Targeting Chimeras (LYTACs): While PROTACs utilize the ubiquitin-proteasome system to degrade intracellular proteins, LYTACs harness the lysosomal degradation pathway to eliminate extracellular and membrane-bound proteins. pharmafeatures.comnih.gov LYTACs are bifunctional molecules that consist of a ligand that binds to a cell-surface lysosome-targeting receptor and another ligand that binds to the target protein. researchgate.net This brings the target protein into the cell and directs it to the lysosome for degradation. This technology significantly expands the "degradable" proteome to include proteins previously inaccessible to PROTACs, opening up new therapeutic avenues for a wide range of diseases. pharmafeatures.comnih.govpnas.org

Development of Tissue-Specific and Cell-Type Selective Degraders

A significant challenge in drug development is achieving therapeutic effects in target tissues while minimizing impact on healthy cells. For PROTACs constructed with components like this compound, which recruits the broadly expressed VHL E3 ligase, achieving tissue and cell-type selectivity is a paramount goal. nih.govproteinatlas.orgbiorxiv.orgproteinatlas.org

The primary driver of selectivity for a PROTAC is the ligand that binds to the protein of interest (POI). By choosing a ligand that targets a protein exclusively or predominantly expressed in a specific cell type, the resulting PROTAC's action can be localized. However, another layer of specificity can be achieved by exploiting the differential expression of E3 ligases across various tissues. biorxiv.orgresearchgate.net While VHL is widely expressed, its levels can vary, a factor that can be leveraged in rational drug design. proteinatlas.orgbiorxiv.orgresearchgate.net For instance, the low expression of VHL in platelets has been exploited to enable the selective degradation of the BCL-XL protein in cancer tissues without causing significant platelet reduction. researchgate.net

Furthermore, advanced strategies are being developed to confer spatiotemporal control over protein degradation, enhancing selectivity. These include the design of light-controllable PROTACs, which can be activated in specific locations with high precision. Another approach is the development of antibody-drug conjugates or aptamer-based conjugates that deliver the PROTAC to specific cell surface markers, ensuring that the degrader acts only on the intended cell population. These innovative designs illustrate how a general E3 ligase recruiter like this compound can be incorporated into highly selective therapeutic agents.

Innovation in Computational and Rational Design Methodologies

The design of effective PROTACs is a complex challenge, as slight structural changes can dramatically alter the formation and stability of the crucial ternary complex (E3 ligase–PROTAC–target protein) that precedes degradation. Computational and rational design methods are therefore indispensable for accelerating this process.

Structure-Based Drug Design for Ternary Complex Optimization

This compound is a key component of the well-studied VHL-based PROTAC, MZ1. oup.com The successful crystallization of the ternary complex formed by VHL, MZ1, and the second bromodomain of the BRD4 protein (PDB ID: 5T35) has been a watershed moment for the field. dundee.ac.ukrcsb.orgresearchgate.net This crystal structure provides a detailed, three-dimensional blueprint of the molecular interactions that stabilize the complex. rcsb.orgacs.org

Researchers use this structural information as a foundation for the rational, structure-based design of new and improved degraders. dundee.ac.ukacs.orgrsc.org By visualizing how the VHL ligand part of the molecule orients itself relative to the target-binding part and the two larger proteins, chemists can intelligently design modifications. researchgate.net For example, the "horseshoe" shape adopted by MZ1 in the complex inspired the design of macrocyclic PROTACs, where the molecule is constrained into its bioactive conformation to potentially enhance potency and selectivity. dundee.ac.ukresearchgate.net Computational tools such as molecular dynamics simulations are used to analyze these ternary complexes, predicting their stability and the effects of structural modifications on the protein-protein interface. acs.org

Application of Artificial Intelligence and Machine Learning in Degrader Discovery

The vast chemical space and multi-parameter complexity of PROTAC design make it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). rsc.org These technologies are being integrated into the discovery pipeline to accelerate the design of potent and selective degraders. researchgate.net

Ligand and Linker Design : Generative AI models can design novel linkers or even entire PROTAC molecules by learning from existing structural and activity data. rsc.orgnih.gov Deep neural networks can take fragments of a VHL ligand and a target ligand as inputs and generate viable, novel linkers to connect them. nih.govacs.org

Ternary Complex Prediction : Predicting the three-dimensional structure of the ternary complex without a crystal structure is a major challenge. AI and ML models are being trained to predict these complex structures and score their stability, which is crucial for effective degradation. researchgate.netresearchgate.net

Property Prediction : ML models can be trained to predict key drug-like properties, such as cell permeability, which is a significant hurdle for the relatively large PROTAC molecules. researchgate.netscilifelab.se For VHL-based PROTACs, classification models have successfully predicted cell permeability with high accuracy, allowing researchers to filter and prioritize candidates for synthesis. scilifelab.se

By integrating these computational tools, researchers can more efficiently navigate the complex design process, accelerating the development of next-generation degraders built from components like this compound. researchgate.net

Future Directions in Clinical Translation and Regulatory Science

While this compound itself is a preclinical chemical tool, the PROTACs it helps create are part of a technology platform that is rapidly maturing and entering clinical evaluation. The progress of these clinical candidates informs the future potential for all molecules in this class.

Current Status and Promising Candidates in Clinical Trials

Since 2019, a growing number of protein degraders have entered human clinical trials, providing the first clinical proof-of-concept for this therapeutic modality. arvinas.combiochempeg.com The initial wave of candidates has primarily targeted established cancer targets, with several showing promising early signs of activity. nih.gov More than 30 PROTAC drug candidates are now in clinical trials for various diseases. biochempeg.com

Several VHL-based PROTACs are currently in clinical trials, demonstrating the viability of hijacking this E3 ligase for therapeutic benefit. oup.comtandfonline.com The success of these agents paves the way for future degraders that may be synthesized using building blocks like this compound.

Table 1: Promising Protein Degraders in Clinical Trials

| Drug Candidate | Target | E3 Ligase Recruited | Indication | Phase (as of early 2025) |

|---|---|---|---|---|

| Vepdegestran (ARV-471) | Estrogen Receptor (ER) | CRBN | ER+/HER2- Breast Cancer | Phase III |

| CC-94676 (BMS-986365) | Androgen Receptor (AR) | CRBN | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase III |

| BGB-16673 | Bruton's Tyrosine Kinase (BTK) | CRBN | Relapsed/Refractory B-cell Malignancies | Phase III |

| ARV-110 | Androgen Receptor (AR) | CRBN | mCRPC | Phase II |

| KT-474 (SAR444656) | IRAK4 | CRBN | Hidradenitis Suppurativa (HS) & Atopic Dermatitis (AD) | Phase II |

| DT2216 | BCL-XL | VHL | Solid Tumors & Hematologic Malignancies | Phase I/II |

| KT-333 | STAT3 | VHL | Relapsed/Refractory Lymphomas & Solid Tumors | Phase I |

Source: oup.comarvinas.combiochempeg.combiochempeg.comtandfonline.commdpi.com

Emerging Applications Beyond Oncology

The potential of targeted protein degradation extends far beyond cancer treatment. drugdiscoverychemistry.comnih.gov The ability to eliminate specific proteins, rather than just inhibit them, is a powerful tool for a wide range of diseases driven by protein dysregulation, including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases. biognosys.comcas.org

A landmark development in this area is the progress of KT-474, a degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). biognosys.com IRAK4 is a critical mediator of inflammatory signaling, and its degradation has shown promise in treating inflammatory skin conditions like atopic dermatitis and hidradenitis suppurativa. nih.govbiospace.comresearchgate.net The successful clinical trial of KT-474 is a pivotal moment, demonstrating that protein degraders can be safe and effective for chronic, non-lethal diseases. biognosys.comnih.gov This success opens the door for developing degraders for a host of other conditions. biognosys.com Other non-oncology areas actively being explored for TPD include neurodegenerative diseases like Alzheimer's and Parkinson's, where the technology could be used to clear pathogenic protein aggregates. drugdiscoverychemistry.comcas.org

The continued success of degraders in these new therapeutic areas will fuel further innovation and expand the application of versatile building blocks like this compound.

Long-Term Outlook for this compound-Derived Therapeutics

The trajectory of therapeutics derived from this compound is intrinsically linked to the broader evolution of targeted protein degradation (TPD) and proteolysis-targeting chimera (PROTAC) technology. rbccm.commarinbio.com As a fundamental building block for recruiting the von Hippel-Lindau (VHL) E3 ligase, the long-term prospects for this compound are shaped by the innovation and clinical success of the VHL-based degraders it helps to create. glpbio.com The future outlook is promising, with advancements anticipated in several key areas that will expand the therapeutic potential of molecules synthesized from this key component.

A significant driver of the long-term outlook is the continuous expansion of the "druggable" proteome. portlandpress.com The TPD field is increasingly focused on designing degraders for proteins that have been historically challenging to target with conventional small molecule inhibitors, such as transcription factors and scaffolding proteins. marinbio.comportlandpress.com Because this compound is a validated and efficient VHL ligand, it serves as a reliable starting point for constructing novel PROTACs aimed at these difficult-to-drug targets. Its role in the synthesis of HaloPROTACs, for instance, demonstrates its utility in creating chemical probes to validate new targets, a critical step in expanding the therapeutic landscape. glpbio.comsabbiotech.com

The diversification of therapeutic areas beyond oncology is another critical factor for the long-term relevance of this compound-derived therapeutics. While the initial focus of PROTACs has been on cancer, research is rapidly expanding into neurodegenerative diseases, inflammatory conditions, and viral infections. rbccm.commarinbio.comnih.gov The successful application of VHL-based degraders in these new contexts will ensure sustained demand for foundational building blocks like this compound. The development of degraders for targets such as IRAK4 for autoimmune disorders gives a glimpse into this expanding therapeutic scope. portlandpress.com

Furthermore, the evolution of PROTAC design itself points to a sophisticated future for derivative therapeutics. Efforts are underway to create degraders with improved drug-like properties, including better oral bioavailability, which has been a challenge for these larger molecules. glpbio.comportlandpress.com Innovations in linker technology and the development of next-generation VHL ligands, potentially stemming from modifications of the (S,R,S)-AHPC scaffold of this compound, are central to this effort. As researchers gain a deeper understanding of the structural requirements for forming a stable and efficient ternary complex (E3 ligase-PROTAC-target protein), the design of therapeutics derived from this compound will become more rational and predictable. researchgate.net

The long-term success will also depend on overcoming existing challenges. While the catalytic nature of PROTACs is a major advantage, questions regarding long-term safety, potential off-target effects, and mechanisms of resistance remain subjects of intense investigation. rbccm.com The continued positive outcomes from ongoing clinical trials for PROTACs will be crucial for sustaining investment and research in the field. rbccm.comstraitsresearch.com As more degraders advance through late-stage clinical trials, a clearer picture of their long-term efficacy and safety will emerge, directly impacting the future development of all therapeutics built on this platform, including those using this compound. rbccm.com The ongoing investment and the sheer volume of new companies and drug candidates entering the TPD space signal strong confidence in the long-term viability of this therapeutic modality. rbccm.comstraitsresearch.com

Q & A

Q. What is the role of Protein degrader 1 hydrochloride in PROTAC design, and how is it methodologically integrated into bifunctional degraders?

this compound acts as a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand in PROTACs. It connects via a linker to a target protein-binding moiety, enabling ternary complex formation between the target protein, E3 ligase, and degrader. Methodologically, it is synthesized into HaloPROTACs by conjugating its amine group to carboxylic acid-functionalized target ligands (e.g., kinase inhibitors) through coupling reagents like EDC/NHS. This modular approach allows systematic exploration of linker length and composition to optimize degradation efficiency .

Q. How can researchers experimentally validate the binding affinity of this compound to VHL?

Binding affinity is assessed using surface plasmon resonance (SPR) for kinetic analysis (e.g., on a Biacore platform) or isothermal titration calorimetry (ITC) for thermodynamic measurements. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map conformational changes in VHL upon ligand binding, while X-ray crystallography (e.g., PDB ID: 7S4E) provides atomic-resolution structural insights .

Advanced Research Questions

Q. How can contradictions in ternary complex stability data be resolved during PROTAC optimization?

Discrepancies in ternary complex stability often arise from dynamic conformational ensembles. Researchers should combine cryo-electron microscopy (cryo-EM) for structural snapshots with HDX-MS to probe flexibility. Mutagenesis of key interfacial residues (e.g., VHL Tyr98 or target protein hotspots) can validate critical interactions. Molecular dynamics (MD) simulations (≥100 ns trajectories) further model ensemble dynamics and occupancy of productive conformations .

Q. What strategies optimize linker design in PROTACs incorporating this compound?

Linker optimization involves balancing rigidity and flexibility. Semi-flexible linkers (e.g., 4-aryl piperidines) improve spatial orientation, assessed via MD simulations to calculate RMSD and radius of gyration. Parallel synthesis of PROTAC libraries with varied PEG or alkyl chain linkers enables high-throughput screening for degradation efficiency (e.g., using Western blot or cellular ubiquitination assays). Computational tools like RosettaLinker predict energetically favorable linker conformations .

Q. How can computational methods predict productive ternary complexes involving this compound?

Hybrid docking-MD workflows are used: (1) Protein-protein docking (e.g., HADDOCK) predicts VHL-target protein interfaces; (2) Ligand docking (e.g., AutoDock Vina) positions the degrader; (3) MD simulations (e.g., AMBER or GROMACS) refine the ternary complex. Machine learning models (e.g., trained on Dmax and DC50 data) prioritize degrader candidates by predicting ubiquitination likelihood. Tools like Atommap integrate biophysical data to model dynamic ensembles .

Q. What proteomics-based approaches validate degrader efficiency and off-target effects?

Data-independent acquisition with trapped ion mobility spectrometry (DIA-TIMS) enables proteome-wide profiling of degradation selectivity. Ubiquitin remnant profiling identifies substrate specificity, while thermal proteome profiling (TPP) detects off-target engagement. For validation, CRISPR knockout of VHL or the target protein confirms mechanism-specific degradation .

Q. How do degradation mechanisms differ when engaging lysosomal pathways versus the proteasome?

Unlike proteasome-dependent PROTACs, lysosome-targeting degraders (e.g., LYTACs, ATTECs) require distinct chemical features: LYTACs use glycopeptide conjugates to bind cell-surface receptors (e.g., CI-M6PR), while ATTECs leverage LC3-binding motifs. Methodologically, lysosomal inhibition (e.g., chloroquine) or proteasome inhibitors (e.g., MG132) distinguish pathways. Live-cell imaging with pH-sensitive dyes (e.g., LysoTracker) confirms lysosomal localization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.